1-(2-Isocyanatoethyl)-2-nitrobenzene
Description
1-(2-Isocyanatoethyl)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2 and an isocyanatoethyl group (-CH₂CH₂NCO) at position 1. The isocyanato group (-NCO) is highly reactive, enabling applications in polymer chemistry (e.g., polyurethane synthesis) and as an intermediate in pharmaceutical or agrochemical synthesis . The nitro group exerts strong electron-withdrawing effects, influencing the compound’s electronic properties and directing further functionalization reactions.
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-10-6-5-8-3-1-2-4-9(8)11(13)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBFBMEOAEJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279650 | |
| Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-54-7 | |
| Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-isocyanatoethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by the introduction of an isocyanate group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent isocyanation can be achieved using phosgene or other isocyanate precursors under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanatoethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or urethanes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with amines or alcohols typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(2-Aminoethyl)-2-nitrobenzene.
Substitution: Formation of urea or urethane derivatives.
Scientific Research Applications
1-(2-Isocyanatoethyl)-2-nitrobenzene has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Potential use in the synthesis of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethyl)-2-nitrobenzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Observations:
- Reactivity: The isocyanato group in this compound distinguishes it from analogs like 1-(difluoromethyl)-2-nitrobenzene or 1-allyl-2-nitrobenzene. The -NCO group readily undergoes nucleophilic addition with amines or alcohols, a property absent in CF₂H or allyl-substituted derivatives .
- Electronic Effects: The nitro group’s electron-withdrawing nature polarizes the benzene ring, activating it for electrophilic substitution at meta positions. This contrasts with 1-Isocyanato-2-methyl-4-nitro-benzene, where the nitro group at position 4 alters regioselectivity .
- Hydrogen Bonding: Unlike 1-(difluoromethyl)-2-nitrobenzene, which forms hydrogen-bonded dimers , the isocyanatoethyl derivative may exhibit weaker hydrogen bonding due to the -NCO group’s resonance stabilization.
Biological Activity
1-(2-Isocyanatoethyl)-2-nitrobenzene, a compound characterized by its isocyanate functional group and nitro substitution, has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and enzyme inhibition properties. These activities are attributed to its ability to interact with various biological targets, leading to significant physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays. Studies have reported its cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
In a study conducted by Aksenova et al., this compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 15 µM against HeLa cells, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 25 |
| MDA-MB-231 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic amino acids in enzymes, leading to inhibition of key metabolic pathways.
- DNA Interaction : The nitro group may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound, revealing enhanced activity through structural modifications.
- Another investigation focused on the compound's role in inhibiting specific cancer cell proliferation pathways, demonstrating its potential as a lead compound for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
